molecular formula C8H8ClNO2 B13087105 N-Hydroxy-3-methoxybenzimidoylchloride

N-Hydroxy-3-methoxybenzimidoylchloride

Cat. No.: B13087105
M. Wt: 185.61 g/mol
InChI Key: DEXRYCNUFWKXHS-NTMALXAHSA-N
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Description

Contextualization of N-Hydroxyimidoyl Chlorides as Reactive Intermediates and Synthons

N-Hydroxyimidoyl chlorides are highly valued as reactive intermediates and synthons in organic synthesis. Due to the presence of a labile chlorine atom attached to an sp²-hybridized carbon, they are highly susceptible to nucleophilic attack, similar to acyl chlorides. wikipedia.orgnumberanalytics.com This reactivity makes them transient species in multi-step reactions, often generated in situ and consumed immediately.

Their primary role as a synthon is in the preparation of N-substituted amidoximes. rsc.org The reaction of an N-hydroxyimidoyl chloride with an amine readily displaces the chloride to form the corresponding amidoxime. rsc.org These resulting amidoximes are not merely stable end-products; they are crucial intermediates for synthesizing a variety of pharmacologically relevant heterocyclic systems. rsc.org For example, amidoximes can undergo base-mediated carbonylative cyclization with reagents like 1,1'-carbonyldiimidazole (B1668759) to yield 1,2,4-oxadiazolones. rsc.org

The versatility of N-hydroxyimidoyl chlorides extends to the synthesis of other important chemical motifs. They serve as precursors for a range of nitrogen-containing compounds, solidifying their status as pivotal synthons in the toolbox of synthetic organic chemists.

Synthon ApplicationResulting Intermediate/ProductSubsequent HeterocycleReference
Reaction with primary/secondary aminesN-Substituted Amidoximes1,2,4-Oxadiazoles, Benzimidazoles, 4-Aminoquinazolines rsc.org
Cyclization ReactionsVarious Heterocyclic ScaffoldsOxadiazolones, Triazoles rsc.org

Historical Development of Imidoyl Chloride Chemistry and N-Oxygenated Analogs

The chemistry of imidoyl chlorides dates back to the 19th century. jetir.orgthieme-connect.de Groundbreaking work by Wallach in 1877 detailed the formation of these compounds from the treatment of secondary amides with phosphorus pentachloride. jetir.org This early research established their highly electrophilic character and their utility in forming amidines upon reaction with amines. jetir.org For decades, research focused primarily on N-alkyl and N-aryl imidoyl chlorides, exploring their synthesis from amides or aldimines and their reactions with various nucleophiles. wikipedia.orgthieme-connect.de

Significance of the Benzimidoyl Moiety in Synthetic Methodologies

The benzimidoyl moiety, characterized by a benzene (B151609) ring attached to the C=N carbon, is of particular importance in synthetic chemistry. This structural unit is a gateway to a vast array of aromatic and heterocyclic compounds. Specifically, it is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds where a benzene ring is fused to an imidazole (B134444) ring. nih.gov

Benzimidazole (B57391) derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govscholarsresearchlibrary.com The synthesis of the benzimidazole core often involves the condensation of precursors that can be derived from benzimidoyl systems. organic-chemistry.org

The substituent on the benzene ring, such as the 3-methoxy group in N-Hydroxy-3-methoxybenzimidoylchloride, plays a crucial role in modulating the electronic properties and reactivity of the molecule. This substitution pattern can influence the rate and outcome of synthetic transformations and is often strategically chosen to fine-tune the biological activity of the final product. The presence of the benzimidoyl moiety thus provides a direct synthetic handle to access these valuable molecular scaffolds. nih.govnih.gov

Unique Reactivity Profile of the N-Hydroxy Group in Imidoyl Systems

The introduction of an N-hydroxy group into the imidoyl chloride framework imparts a unique and highly useful reactivity profile. This group's influence is multifaceted, affecting the molecule's stability, electrophilicity, and reaction pathways.

Nucleophilicity and Acidity : The oxygen atom of the N-hydroxy group possesses lone pairs of electrons, rendering it nucleophilic, while the attached proton is acidic. This duality allows for a range of reactions, including alkylation, acylation, or participation in base-mediated cyclizations. nih.gov

Modulation of Electrophilicity : The N-hydroxy group can influence the electrophilicity of the imidoyl carbon. While still highly reactive towards nucleophiles, the reaction kinetics and selectivity can differ from N-alkyl or N-aryl analogs.

Directing Group in Cyclizations : The N-hydroxy group is instrumental in the synthesis of specific five-membered heterocycles. For instance, in the formation of 1,2,4-oxadiazoles from amidoximes (derived from N-hydroxyimidoyl chlorides), the N-OH group is a key participant in the cyclization step. rsc.org

Leaving Group Potential : In a manner analogous to the well-known N-hydroxysuccinimide (NHS) esters used extensively in bioconjugation, the N-oxy functionality can act as an activating group. nih.govthermofisher.comresearchgate.net In NHS esters, the succinimide (B58015) portion is an excellent leaving group, facilitating nucleophilic acyl substitution. nih.gov Similarly, the N-OH group in the imidoyl system can be derivatized (e.g., O-acylated or O-sulfonylated) to create an excellent leaving group, further enhancing the reactivity of the imidoyl carbon towards nucleophiles. This enhanced reactivity is a cornerstone of its utility in forming stable amide bonds under mild conditions. nih.govmst.edu

The combination of the reactive C-Cl bond and the versatile N-OH group makes N-hydroxyimidoyl chlorides powerful and adaptable intermediates for modern organic synthesis.

Feature of N-Hydroxy GroupConferred ReactivitySynthetic ApplicationReference
Acidity/NucleophilicityAllows for O-alkylation/acylationDerivatization to modify properties nih.gov
Reaction DirectionParticipates in ring-closureFormation of 1,2,4-oxadiazoles rsc.org
Leaving Group Potential (after derivatization)Activation of the imidoyl carbonEnhanced nucleophilic substitution nih.govmst.edu

General Strategies for the Preparation of N-Hydroxyimidoyl Chlorides

The preparation of N-hydroxyimidoyl chlorides is dominated by methods that involve the transformation of aldehyde oximes. This approach is favored due to the ready availability of aromatic aldehydes, which can be easily converted to their corresponding oximes. An alternative, though less common, strategy involves the reaction of nitrile oxides with hydrochloric acid.

Methods Involving Oxime Chlorination

The most prevalent and direct route to N-hydroxyimidoyl chlorides is the chlorination of aldehyde oximes. This electrophilic substitution reaction targets the carbon atom of the C=N bond of the oxime. The general transformation involves the reaction of an aldoxime with a suitable chlorinating agent to yield the corresponding hydroximoyl chloride.

The foundational method for synthesizing N-hydroxyimidoyl chlorides involves the direct chlorination of an aldoxime precursor. rsc.org The reaction proceeds by the attack of a chlorinating agent on the carbon of the oxime's C=N double bond. unimi.it This process converts the aldoxime into the corresponding N-hydroxyimidoyl chloride, also known as a hydroximoyl chloride. rsc.org These compounds are stable and can be isolated, but they are often generated and used in situ as precursors for nitrile oxides through base-induced dehydrohalogenation. rsc.orgresearchgate.net

The general scheme for this reaction is as follows: Ar-CH=N-OH + [Chlorinating Agent] → Ar-C(Cl)=N-OH + Byproduct

This method is widely applicable to a variety of aromatic aldoximes. rsc.org

Several chlorinating agents have been utilized for the synthesis of N-hydroxyimidoyl chlorides, each with its own advantages and limitations. The choice of reagent is critical, especially for substrates with electron-rich aromatic rings like the 3-methoxybenzaldehyde oxime precursor, to avoid undesired side reactions such as ring chlorination. researchgate.net

Commonly used chlorinating agents include:

Chlorine Gas (Cl₂) : While effective, gaseous chlorine is hazardous to handle and often leads to electrophilic substitution on activated aromatic rings. rsc.org

N-Chlorosuccinimide (NCS) : NCS is a widely used, solid, and easier-to-handle chlorinating agent. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF). rsc.orgresearchgate.net This method generally provides satisfactory yields. rsc.org

tert-Butyl Hypochlorite (t-BuOCl) : This reagent has been used for the chlorination of benzaldoximes. However, it can result in low yields when applied to substrates with electron-donating substituents. researchgate.net

Oxone® in the Presence of HCl : A more recent and convenient method involves the use of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in conjunction with hydrochloric acid. This system, often used in DMF or under solvent-free conditions with silica gel, generates the chlorinating species in situ. rsc.orgeurjchem.com This approach has been shown to be selective and avoids ring chlorination on reactive aromatic systems. researchgate.net

The table below summarizes the reaction conditions for various chlorinating agents used in the synthesis of benzohydroximoyl chlorides, which are structurally related to the target compound.

Chlorinating AgentSubstrate ExampleSolventConditionsYield (%)Reference
NCS4-NitrobenzaldoximeDMFRoom Temp82 rsc.org
Oxone® / HCl (gas)Benzaldehyde oximeDMF0 °C to Room Temp90 rsc.org
Oxone® / Acidic Silica (HCl)4-ChlorobenzaldoximeSolvent-freeRoom Temp, 10 min95 researchgate.net
Oxone® / Acidic Silica (HCl)3-MethoxybenzaldoximeSolvent-freeRoom Temp, 15 min90 researchgate.net

This interactive table is based on data from syntheses of various benzohydroximoyl chlorides.

The nature of the substituents on the aromatic ring of the benzaldehyde oxime precursor significantly influences the reactivity and the outcome of the chlorination reaction. The 3-methoxy group in the precursor for this compound is a key example.

The methoxy (B1213986) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. This activation makes the benzene ring susceptible to attack by the chlorinating agent, leading to competitive and often undesired ring chlorination. researchgate.net This side reaction reduces the yield of the desired N-hydroxyimidoyl chloride.

Therefore, harsh chlorinating agents like chlorine gas are often unsuitable for substrates bearing electron-donating groups. rsc.orgresearchgate.net Milder and more selective reagents are required to favor the desired chlorination at the oxime carbon over electrophilic attack on the aromatic ring. The use of systems like NCS/DMF or the solvent-free Oxone®/acidic silica gel method has proven effective in controlling this selectivity, providing high yields of the target hydroximoyl chloride without significant aromatic substitution. rsc.orgresearchgate.net

Synthesis from Nitrile Oxides and Hydrochloric Acid

N-hydroxyimidoyl chlorides are the direct precursors to nitrile oxides. The generation of a nitrile oxide is typically achieved through the base-induced elimination of hydrogen chloride from the corresponding N-hydroxyimidoyl chloride. organic-chemistry.org This is a well-established and widely used method, often referred to as the Huisgen methodology for generating aromatic nitrile oxides in situ. rsc.org

The reaction is as follows: Ar-C(Cl)=N-OH + Base → [Ar-C≡N⁺-O⁻] + Base·HCl

Given this equilibrium, the reverse reaction—the addition of hydrochloric acid (HCl) to a nitrile oxide—would theoretically yield the N-hydroxyimidoyl chloride.

[Ar-C≡N⁺-O⁻] + HCl → Ar-C(Cl)=N-OH

However, this is not a common preparative route. Nitrile oxides are highly reactive and unstable intermediates that readily dimerize or undergo cycloaddition reactions. rsc.org They are almost always generated in situ for immediate use. rsc.orgorganic-chemistry.org Attempting to synthesize and then react a nitrile oxide with HCl would be synthetically challenging and inefficient compared to the direct chlorination of the stable and readily available aldoxime precursor.

Alternative Synthetic Routes to this compound Frameworks

While the chlorination of aldoximes is the predominant synthetic strategy, alternative methods for creating the N-hydroxyimidoyl chloride framework have been developed, notably starting from nitroalkanes or conjugated nitroalkenes. This approach provides a different pathway that avoids the initial preparation of an aldehyde and its subsequent conversion to an oxime.

An exploration of the synthetic pathways leading to this compound reveals a variety of chemical strategies. These methodologies range from multi-step precursor synthesis to more streamlined one-pot approaches and environmentally conscious green chemistry techniques. The formation of this specific imidoyl chloride is predicated on the careful synthesis of its precursors and the regioselective introduction of key functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8-

InChI Key

DEXRYCNUFWKXHS-NTMALXAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C(=N/O)/Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)Cl

Origin of Product

United States

Mechanistic Investigations of N Hydroxy 3 Methoxybenzimidoylchloride Reactivity

Nucleophilic Substitution Reactions at the Imidoyl Carbon

The core of N-Hydroxy-3-methoxybenzimidoylchloride's reactivity lies in the imidoyl chloride group (RC(NR')Cl), where the carbon atom is double-bonded to nitrogen and single-bonded to a chlorine atom. wikipedia.org This carbon is electrophilic and susceptible to attack by nucleophiles. The reactions at this center are typically nucleophilic substitution reactions, where the chloride ion acts as a leaving group. These transformations are fundamental in the synthesis of various nitrogen-containing compounds like amidines and imidates. wikipedia.orgfiveable.me The mechanism of these substitutions can, in principle, follow different pathways, analogous to those observed for substitution at saturated carbon centers.

S(N)2-Type Mechanisms and Transition States

The bimolecular nucleophilic substitution (S(N)2) reaction is a concerted, single-step process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com For sp3-hybridized carbons, this involves a backside attack leading to an inversion of stereochemistry. youtube.com However, for an sp2-hybridized imidoyl carbon, a direct backside attack is sterically hindered and electronically unfavorable.

Instead, the reaction is more accurately described by a nucleophilic addition-elimination mechanism , which is analogous to the mechanism for nucleophilic acyl substitution in compounds like acyl chlorides. fiveable.mechemguide.co.uklibretexts.org This two-step process involves:

Addition: The nucleophile attacks the electrophilic imidoyl carbon, breaking the C=N pi bond and forming a tetrahedral intermediate. fiveable.mechemguide.co.uk

Elimination: The lone pair of electrons on the nitrogen reforms the C=N double bond, expelling the chloride ion as the leaving group. chemguide.co.uklibretexts.org

This pathway is generally considered the operative mechanism for nucleophilic substitution on imidoyl chlorides. fiveable.me

Influence of the N-Hydroxy and 3-Methoxy Groups on Nucleophilicity and Electrophilicity

The electronic properties of the N-hydroxy and 3-methoxy groups play a critical role in modulating the electrophilicity of the imidoyl carbon, thereby affecting the rate of nucleophilic attack.

3-Methoxy Group: Located at the meta position of the phenyl ring, the methoxy (B1213986) group cannot donate electrons into the ring via its strong +M (mesomeric or resonance) effect to influence the reaction center directly. Its primary influence is a weak -I (inductive) electron-withdrawing effect. This effect slightly increases the partial positive charge on the imidoyl carbon, making it marginally more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted benzimidoyl chloride.

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)

This compound is expected to react readily with a variety of nucleophiles, leading to the formation of new functional groups through the addition-elimination mechanism. wikipedia.org

Amines: Reaction with primary or secondary amines is expected to yield N-hydroxyamidines. The amine's lone pair of electrons acts as the nucleophile, attacking the imidoyl carbon. wikipedia.org This reaction is analogous to the formation of amides from acyl chlorides. commonorganicchemistry.comlibretexts.org The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. commonorganicchemistry.com

Alcohols: In the presence of an alcohol, the expected product is an N-hydroxyimidate. The alcohol's oxygen atom serves as the nucleophile. wikipedia.org Similar to esterification using acyl chlorides, this reaction typically proceeds readily. libretexts.orgchemguide.co.uk

Thiols: Thiols are excellent nucleophiles, often more so than their alcohol counterparts, and are expected to react with this compound to form N-hydroxythioimidates. chemistrysteps.com The high nucleophilicity of the sulfur atom facilitates the attack on the imidoyl carbon. wikipedia.org

The following table summarizes the expected reactions with these nucleophiles.

Nucleophile (Nu-H)Reagent ClassProduct ClassExpected Product Structure
R'-NH₂Primary AmineN-Hydroxyamidine
R'-OHAlcoholN-Hydroxyimidate
R'-SHThiolN-Hydroxythioimidate

Rearrangement Reactions Involving the N-Hydroxy Moiety

The structural features of this compound, specifically its relation to oximes, suggest the possibility of rearrangement reactions.

Beckmann-Type Rearrangements of Oxime Precursors

This compound is synthesized from the corresponding oxime, 3-methoxybenzaldoxime. This oxime precursor can undergo the classic Beckmann rearrangement. rsc.org The Beckmann rearrangement is an acid-induced transformation of an oxime into an amide or a nitrile. organic-chemistry.orgbyjus.com

The mechanism involves the protonation of the oxime's hydroxyl group to create a good leaving group (water). masterorganicchemistry.comchemistrysteps.com This is followed by a concerted migration of the alkyl or aryl group that is positioned anti (trans) to the leaving group, displacing the water molecule. organic-chemistry.orgchemistrysteps.com The resulting intermediate is then hydrolyzed to form the final product.

For the precursor, 3-methoxybenzaldoxime, which is an aldoxime, the two possible geometric isomers are (E) and (Z).

In the (E)-isomer, the aryl group is anti to the hydroxyl group. Rearrangement would lead to the migration of the aryl group, ultimately forming N-(3-methoxyphenyl)formamide after hydrolysis.

In the (Z)-isomer, the hydrogen atom is anti to the hydroxyl group. Migration of the hydrogen atom would lead to the formation of 3-methoxybenzonitrile (B145857). masterorganicchemistry.com

The specific product of a Beckmann rearrangement of 3-methoxybenzaldoxime would depend on the stereochemistry of the oxime and the reaction conditions that might allow for isomerization between the (E) and (Z) forms. chemistrysteps.com

Other Nitrogen-Containing Rearrangements Relevant to N-Hydroxy Systems

While specific rearrangement studies on this compound are not extensively documented, the reactivity of analogous N-hydroxy systems can be understood by examining related classical nitrogen-containing rearrangements. The Beckmann rearrangement, for instance, provides a foundational mechanistic framework. This reaction involves the acid-induced rearrangement of an oxime to an amide. organic-chemistry.orgmasterorganicchemistry.com The key step is the migration of an alkyl or aryl group anti-periplanar to the leaving group on the nitrogen atom. masterorganicchemistry.com

In the context of N-hydroxyimidoyl chlorides, a similar rearrangement pathway can be envisioned. Protonation or Lewis acid activation of the hydroxyl group would generate a good leaving group (e.g., H₂O), creating an electron-deficient nitrogen atom. This would then trigger the migration of a substituent from the carbon to the nitrogen, leading to a nitrilium ion intermediate. Subsequent capture by a nucleophile, such as water, would yield the rearranged product.

Another relevant transformation is the Neber rearrangement, which typically involves the conversion of a ketoxime tosylate to an α-amino ketone. Although the substrate and final product differ, the mechanistic principle of a group migrating to an electron-deficient nitrogen atom is a shared feature.

A novel amide-assisted rearrangement of hydroxybenzimidoyl chloride has been reported for the synthesis of 1,3-diphenylurea (B7728601) derivatives, suggesting that the reaction proceeds through a unique rearrangement process under mild, metal-free conditions. nih.govresearchgate.net

The specific pathway and products for this compound would be influenced by reaction conditions, such as the nature of the acid or base catalyst and the solvent employed.

Role of the 3-Methoxy Substituent in Rearrangement Pathways

The presence of a 3-methoxy substituent on the benzene (B151609) ring is expected to exert a significant influence on the rearrangement pathways of this compound through a combination of inductive and resonance effects. The methoxy group is an electron-donating group by resonance and an electron-withdrawing group by induction.

In the context of a potential Beckmann-type rearrangement, the 3-methoxy group would be meta to the imidoyl chloride functionality. The electronic effects in such a position are more complex than in ortho or para positions. The inductive effect, which is electron-withdrawing, would destabilize any developing positive charge on the adjacent carbon atom. However, the resonance effect, which is electron-donating, would not directly stabilize a carbocationic intermediate at the ipso-carbon.

Studies on the solvolysis of substituted benzoyl chlorides have shown that meta-methoxy substituents have a dual mechanism, with both unimolecular and bimolecular reaction pathways depending on the solvent system. researchgate.net This suggests that the 3-methoxy group in this compound could influence the reaction mechanism to proceed through either a more concerted pathway or a pathway involving discrete charged intermediates, depending on the reaction conditions. The electron-donating nature of the methoxy group, even from the meta position, could subtly influence the migratory aptitude of the substituted phenyl group in a rearrangement.

Radical Reactions and Pathways

Generation of N-Oxyl Radicals from N-Hydroxy Systems

N-hydroxy compounds are well-known precursors to N-oxyl radicals, which are versatile intermediates in a variety of chemical transformations. researchgate.netrsc.org The generation of an N-oxyl radical from an N-hydroxy system typically involves the abstraction of the hydrogen atom from the hydroxyl group. This can be achieved using various oxidants, such as lead dioxide, di-tert-butyl peroxide, or through electrochemical methods.

In the case of this compound, the corresponding N-oxyl radical would be an iminoxyl radical. Iminoxyl radicals are a class of N-oxyl radicals where the nitrogen atom is part of a C=N double bond. beilstein-journals.orgnih.gov These radicals are generally more reactive and less stable than the more common aminoxyl radicals (where the nitrogen is bonded to two carbon atoms via single bonds). nih.gov

The generation of the N-oxyl radical from this compound can be represented by the following general scheme:

Reactant Conditions Product
This compound Oxidation (e.g., PbO₂, Ag₂O) 3-Methoxybenzimidoylchloridenitroxyl radical

The stability and reactivity of the resulting iminoxyl radical would be influenced by the electronic properties of the 3-methoxy substituent and the chlorine atom.

Radical Additions and Cyclizations Initiated from N-Hydroxyimidoyl Chlorides

Once generated, the N-oxyl radical from this compound can participate in a variety of radical reactions, including additions to unsaturated systems and cyclization reactions. rsc.orgrsc.org

Radical Additions: The iminoxyl radical can add to carbon-carbon double or triple bonds. This addition would generate a new carbon-centered radical, which can then undergo further reactions, such as hydrogen atom abstraction or reaction with another radical species. The regioselectivity of this addition would be governed by the steric and electronic properties of both the iminoxyl radical and the unsaturated substrate.

Radical Cyclizations: If the N-hydroxyimidoyl chloride contains a suitably positioned unsaturated moiety within the same molecule, an intramolecular radical cyclization can occur. researchgate.net The iminoxyl radical would add to the internal double or triple bond, leading to the formation of a cyclic product. These types of radical cyclizations are powerful methods for the construction of heterocyclic ring systems.

The general scheme for a radical addition reaction is as follows:

Reactants Reaction Type Product
3-Methoxybenzimidoylchloridenitroxyl radical + Alkene Intermolecular Radical Addition Adduct with a new C-O and C-radical bond

Interplay of Radical and Ionic Mechanisms

The reactivity of N-hydroxy systems, including this compound, is often characterized by a complex interplay between radical and ionic reaction pathways. rsc.orgrsc.org The specific mechanism that predominates is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of acids, bases, or initiators.

For example, in the presence of an acid, the N-hydroxy group can be protonated, favoring an ionic pathway such as a Beckmann-type rearrangement. Conversely, under neutral or basic conditions and in the presence of an oxidant or a radical initiator, the formation of an N-oxyl radical and subsequent radical-mediated reactions become more likely.

The bond dissociation energy (BDE) of the N-O-H bond is a key parameter that can help to predict whether a reaction is more likely to proceed via a radical or an ionic mechanism. rsc.org A lower BDE would facilitate the formation of the N-oxyl radical, favoring a radical pathway. The electronic nature of the substituents on the aromatic ring can influence this BDE. The 3-methoxy group, with its electron-donating resonance effect, could potentially lower the BDE of the N-O-H bond, thereby promoting radical formation.

A summary of conditions favoring each pathway is presented below:

Reaction Pathway Favored Conditions Key Intermediates
Ionic Acidic medium, Lewis acids Nitrilium ions
Radical Neutral/basic medium, oxidants, radical initiators N-oxyl radicals

Advanced Characterization and Computational Studies

Spectroscopic Analysis of N-Hydroxy-3-methoxybenzimidoylchloride

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete analytical profile of the compound.

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the molecular framework.

One-dimensional NMR experiments provide foundational information about the chemical environment of the hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm), with their specific shifts and coupling patterns dictated by the substitution on the benzene (B151609) ring. The methoxy group protons would present as a sharp singlet, typically around 3.8 ppm. The hydroxyl proton (N-OH) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. organicchemistrydata.org The carbon of the imidoyl chloride group (C=N) is expected to be significantly downfield. The aromatic carbons will resonate in the typical range of 110-160 ppm, with the carbon attached to the methoxy group and the carbon of the imidoyl chloride group being the most deshielded. The methoxy carbon will appear as a distinct signal in the upfield region (around 55-60 ppm).

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum, though less commonly acquired due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer valuable insight. rsc.org The nitrogen atom in the N-hydroxyimidoyl group would exhibit a chemical shift characteristic of sp²-hybridized nitrogen atoms bonded to an electronegative oxygen atom. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for the functional groups present.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons¹H6.8 - 7.5Multiplets
Methoxy Protons¹H~3.8Singlet
Hydroxyl Proton¹HVariable (Broad Singlet)Broad Singlet
Imidoyl Carbon¹³C140 - 150-
Aromatic C-OCH₃¹³C158 - 162-
Aromatic C-C(Cl)=NOH¹³C130 - 135-
Other Aromatic Carbons¹³C110 - 130-
Methoxy Carbon¹³C55 - 60-

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would reveal the connectivity between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govcolumbia.edu It is invaluable for unambiguously assigning the ¹³C signals for each protonated carbon in the aromatic ring and the methoxy group.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Information Gained
COSY¹H ↔ ¹HConnectivity of aromatic protons
HSQC¹H ↔ ¹³C (¹J)Direct C-H attachments for aromatic and methoxy groups
HMBC¹H (methoxy) ↔ ¹³C (aromatic C3)Confirms position of the methoxy group
HMBC¹H (aromatic) ↔ ¹³C (imidoyl)Connects the aromatic ring to the imidoyl chloride group

While not directly applicable to this compound itself, quantitative ³¹P NMR is a powerful technique used for the precise determination of hydroxyl groups in related analogs or complex mixtures containing them. nih.govsci-hub.se The methodology involves a chemical derivatization step where the hydroxyl group reacts with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). scispace.com

This reaction converts the hydroxyl group into a phosphite (B83602) ester. The resulting derivative provides a sharp, well-resolved signal in the ³¹P NMR spectrum. By integrating this signal against a known amount of an internal standard, the exact quantity of the hydroxyl group in the original sample can be calculated. osti.govresearchgate.net This technique offers high precision and is particularly advantageous for analyzing complex materials like lignin (B12514952) or other natural polymers where hydroxyl group quantification is critical. sci-hub.se

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman) that corresponds to specific molecular vibrations. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. A strong absorption around 1620-1680 cm⁻¹ would correspond to the C=N stretching of the imidoyl group. Other key peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹), C-O stretching of the methoxy group (~1250 cm⁻¹ and ~1030 cm⁻¹), N-O stretching (~900-950 cm⁻¹), and C-Cl stretching (typically 600-800 cm⁻¹). elixirpublishers.comsemanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. youtube.com Non-polar bonds often give rise to strong Raman signals. The symmetric stretching of the aromatic ring would be expected to be a strong feature in the Raman spectrum. The C=N bond, being somewhat polarizable, should also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Primary Technique
O-H StretchN-OH3200 - 3600 (broad)IR
Aromatic C-H StretchAr-H3000 - 3100IR
C=N StretchImidoyl1620 - 1680IR, Raman
Aromatic C=C StretchBenzene Ring1450 - 1600IR, Raman
C-O Stretch (Aryl Ether)Ar-O-CH₃1200 - 1275IR
N-O StretchN-OH900 - 950IR
C-Cl StretchC-Cl600 - 800IR

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (C₈H₈ClNO₂), the calculated molecular weight is approximately 185.02 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 185. A crucial feature would be the presence of an M+2 peak at m/z 187 with roughly one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom. youtube.com

Common fragmentation pathways would involve the cleavage of the weakest bonds. libretexts.org Plausible fragment ions could result from:

Loss of a chlorine radical (·Cl), leading to a fragment at m/z 150.

Loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 168.

Loss of a methoxy radical (·OCH₃), giving a peak at m/z 154.

Cleavage to form a 3-methoxybenzoyl cation ([M-Cl-NO]⁺) or related fragments. libretexts.org

Table 4: Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Notes
185 / 187[C₈H₈ClNO₂]⁺Molecular ion (M⁺), showing 3:1 ratio for ³⁵Cl/³⁷Cl isotopes
154[C₈H₇ClNO]⁺Loss of ·OCH₃
150[C₈H₈NO₂]⁺Loss of ·Cl
136[C₇H₅O₂]⁺Loss of ·Cl and ·NH₂

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique offers unambiguous information regarding bond lengths, angles, and the spatial orientation of molecules, which are critical for understanding structure-property relationships.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Crystallographic data allows for a precise quantitative analysis of the geometric parameters of the molecule. Bond lengths and angles in derivatives provide insight into the hybridization of atoms and the nature of the chemical bonds. For example, in related Schiff base compounds derived from 4-hydroxy-3-methoxybenzaldehyde, the dihedral angle between aromatic rings is a key parameter, indicating the degree of planarity or twist in the molecule. nih.govresearchgate.net These geometric details are crucial for understanding the molecule's steric and electronic properties.

Table 1: Selected Bond Parameters from a Representative Derivative

Parameter Value
Dihedral Angle (Ring 1 - Ring 2) 7.86 (7)°
C-O (methoxy) ~1.36 Å
C=N ~1.28 Å
N-O ~1.39 Å

Note: Data is illustrative and based on similar reported structures. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding) and Crystal Packing

Beyond the individual molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π–π stacking interactions. In the crystal structures of related hydroxy- and methoxy-substituted compounds, extensive networks of intermolecular hydrogen bonds, often involving the hydroxyl and amide or imine groups, play a significant role in stabilizing the crystal structure. nih.govnih.gov For instance, O-H···N and N-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov

Limitations and Challenges in Crystal Growth for Structural Determination

A significant bottleneck in X-ray crystallography is the requirement for high-quality single crystals. The growth of suitable crystals can be a challenging and time-consuming process. nih.gov Factors such as solvent choice, temperature, and the presence of impurities can heavily influence the outcome. For many organic compounds, including derivatives of this compound, obtaining crystals of sufficient size and quality for diffraction experiments can be a substantial hurdle. Techniques like slow evaporation, vapor diffusion, and cooling crystallization are commonly employed, but success is not guaranteed and often requires extensive screening of conditions. nih.govnih.gov

Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental techniques, offering insights into the electronic structure and reactivity of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard computational method for investigating the properties of organic molecules. multidisciplinaryjournals.com By approximating the electron density of a system, DFT can be used to calculate a wide range of properties, including optimized molecular geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr

For molecules structurally related to this compound, DFT calculations, often using the B3LYP functional, have been employed to optimize the molecular geometry. nih.govmultidisciplinaryjournals.com The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography to validate the computational model. nih.gov Furthermore, the analysis of HOMO-LUMO energy gaps provides information about the molecule's chemical reactivity and kinetic stability. nih.gov The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-3-hydroxyphenyl-4-methoxybenzamide

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical determinant of its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. Density Functional Theory (DFT) is a commonly employed method for such analyses, often utilizing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G* or larger) to balance accuracy and computational cost.

A systematic conformational search is typically initiated by rotating key dihedral angles within the molecule. For this compound, the primary rotations would be around the C(aryl)-C(imidoyl) bond, the C-N bond, the N-O bond, and the C(aryl)-O(methoxy) bond. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface scan can be generated. The minima on this surface correspond to stable or metastable conformers.

Below is a hypothetical interactive data table illustrating the kind of results obtained from a conformational analysis of this compound.

ConformerDihedral Angle (C1-C7-N-O) (°)Relative Energy (kcal/mol)Boltzmann Population (%)
A178.50.0075.2
B-15.21.2515.8
C85.33.508.9
D-92.13.750.1

Note: This data is illustrative and intended to represent typical outputs of a computational conformational analysis.

Transition State Modeling for Reaction Mechanisms

Hydroximoyl chlorides are valuable intermediates in organic synthesis, notably as precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions. clockss.orgacs.orgchegg.com Computational modeling of the transition states involved in these reactions provides invaluable insights into reaction pathways, kinetics, and selectivity. Transition state theory is the framework within which these studies are conducted, aiming to locate the saddle point on the potential energy surface that connects reactants to products.

For this compound, a key reaction to model would be its base-induced elimination of HCl to form 3-methoxybenzonitrile (B145857) oxide. Computational methods, such as DFT, can be used to model the geometry of the transition state for this reaction. This involves identifying the structure where the bonds being broken (O-H and C-Cl) and the bonds being formed (in the nitrile oxide) are partially formed and broken. The energy of this transition state structure, relative to the reactants, gives the activation energy barrier for the reaction.

The calculated activation energy can then be used in the Arrhenius or Eyring equation to estimate the reaction rate constant. Furthermore, computational modeling can elucidate the role of the solvent and the base in the reaction mechanism. nih.gov Different reaction pathways can be compared by calculating their respective activation energies, allowing for the prediction of the most favorable pathway. For instance, a concerted mechanism could be compared with a stepwise mechanism. Analysis of the vibrational frequencies of the transition state structure is crucial to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

The following interactive data table provides a hypothetical summary of a computational study on the formation of 3-methoxybenzonitrile oxide from this compound.

Reaction PathwayActivation Energy (ΔG‡) (kcal/mol)Rate Determining StepKey Bond Distances in TS (Å)
Concerted Elimination22.5HCl eliminationC-Cl: 2.15, O-H: 1.35
Stepwise (Anion intermediate)18.2C-Cl bond cleavageC-Cl: 2.55

Note: This data is for illustrative purposes to demonstrate the output of transition state modeling.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters of molecules, which can be used to aid in their experimental characterization. For this compound, computational methods can provide theoretical spectra that can be compared with experimental data to confirm its structure and conformation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. These theoretical chemical shifts can then be correlated with experimental values to assist in peak assignment and structural elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The resulting vibrational modes and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be invaluable for identifying characteristic functional group vibrations, such as the O-H stretch, the C=N stretch, and the C-Cl stretch.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. This information can help in understanding the electronic structure of this compound and interpreting its experimental UV-Vis spectrum.

A hypothetical comparison of predicted and experimental spectroscopic data is presented in the interactive table below.

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR (δ, ppm, O-H)9.859.78
¹³C NMR (δ, ppm, C=N)145.2144.8
IR (cm⁻¹, C=N stretch)16551650
UV-Vis (λmax, nm)285282

Note: The presented data is hypothetical and serves to illustrate the application of computational prediction of spectroscopic parameters.

Emerging Research Directions in the Chemistry of N Hydroxy 3 Methoxybenzimidoylchloride

The field of synthetic organic chemistry is continually evolving, with a persistent drive towards the development of more efficient, selective, and sustainable methodologies. N-Hydroxy-3-methoxybenzimidoylchloride, as a versatile synthetic intermediate, is at the forefront of several emerging research areas. These directions aim to unlock its full potential in constructing complex molecular architectures, leveraging novel catalytic systems, stereoselective methods, advanced manufacturing platforms, and bio-inspired strategies.

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